

Ethyl 4-methoxyphenylacetate safety and hazards

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 4-methoxyphenylacetate*

Cat. No.: B079338

[Get Quote](#)

Chemical Identity and Physicochemical Profile

A foundational aspect of any chemical safety assessment is a thorough understanding of its identity and physical properties. These characteristics often provide the first clues to its potential behavior, both in experimental settings and in terms of its interaction with biological systems.

Ethyl 4-methoxyphenylacetate is identified by the following key descriptors:

Identifier	Value	Source
CAS Number	14062-18-1	[1] [2] [3] [4]
Molecular Formula	C ₁₁ H ₁₄ O ₃	[2] [4] [5]
Molecular Weight	194.23 g/mol	[2] [4] [5]
IUPAC Name	ethyl 2-(4-methoxyphenyl)acetate	[2]
Synonyms	Benzeneacetic acid, 4-methoxy-, ethyl ester; 4-Methoxyphenylacetic acid ethyl ester; Ethyl p-methoxyphenylacetate	[1] [2] [4]

The physicochemical properties of a substance are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for environmental fate.

Property	Value	Source
Appearance	Colorless to slightly yellow liquid	[6]
Boiling Point	108°C to 111°C (at 3.0 mmHg)	[4]
Flash Point	46°C	[4]
Density	1.097 g/mL	[4]
Solubility	Insoluble in water; soluble in alcohol.[7]	[7]

Regulatory and Hazard Classification

Ethyl 4-methoxyphenylacetate has been classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This classification provides a universally understood set of pictograms and statements regarding the hazards of the chemical.

Classification	Code	Description	Source
Flammable Liquids	H226	Flammable liquid and vapor	[2][8]
GHS Pictogram	GHS02 (Flame)	[5]	
Signal Word	Warning	[2][8]	

The primary hazard identified through GHS classification is its flammability.[2][8] The precautionary statements associated with this classification emphasize the need to keep the substance away from heat, sparks, open flames, and other ignition sources.[2][8] Grounding of containers and use of explosion-proof equipment are also recommended.

Toxicological Hazard Assessment: A Methodological Approach

A comprehensive toxicological profile for **Ethyl 4-methoxyphenylacetate** is not readily available in the public domain. Many standard safety data sheets and chemical databases note that the toxicological properties have not been fully investigated.[\[9\]](#) This is not uncommon for specialty chemicals used in research and development.

Therefore, this section will focus on the authoritative, internationally recognized protocols for assessing key toxicological endpoints. Understanding these methodologies provides the necessary framework to evaluate the potential hazards of any new or sparsely documented chemical.

Acute Toxicity

Acute toxicity testing evaluates the adverse effects that occur shortly after a single dose or multiple doses of a substance are administered within 24 hours.[\[10\]](#)[\[11\]](#)

Data Availability for **Ethyl 4-methoxyphenylacetate**:

- Oral/Parenteral Toxicity: Not determined.[\[7\]](#)[\[9\]](#)
- Dermal Toxicity: Not determined.[\[7\]](#)[\[9\]](#)
- Inhalation Toxicity: Not determined.[\[7\]](#)[\[9\]](#)

Authoritative Protocol: OECD Test Guideline 423 (Acute Toxic Class Method)

The Acute Toxic Class Method is a stepwise procedure that uses a minimal number of animals to assign a chemical to a GHS toxicity category.[\[12\]](#)[\[13\]](#) The causality behind this experimental design is rooted in the "3Rs" principle (Replacement, Reduction, and Refinement of animal testing). It avoids the ethical concerns of the older LD50 test (OECD 401) which aimed to find a statistically precise lethal dose.[\[10\]](#)

Experimental Protocol: OECD 423

- Animal Selection: Healthy, young adult rodents (typically female rats, as they are often slightly more sensitive) are used.[12]
- Housing and Fasting: Animals are housed in controlled conditions and fasted (food, but not water, is withheld) overnight before dosing to promote absorption of the test substance.[11] [12]
- Dose Administration: The substance is administered orally via gavage. The procedure starts with a dose from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[14] The initial dose is chosen based on any existing information or structure-activity relationships.
- Stepwise Procedure:
 - A group of three animals is dosed at the starting level.[12]
 - The outcome (mortality or survival) determines the next step.
 - If mortality is observed, the next dose step is lower.
 - If no mortality occurs, a higher dose is administered to a new group of three animals.[12]
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[11]
- Pathology: A gross necropsy is performed on all animals at the end of the study to identify any treatment-related changes.[10]

This self-validating system allows for classification with a high degree of confidence using significantly fewer animals than traditional methods.

Skin and Eye Irritation/Corrosion

These tests assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) damage to the skin and eyes upon contact.

Data Availability for **Ethyl 4-methoxyphenylacetate**:

- Skin Irritation: No specific study data found.

- Eye Irritation: No specific study data found. First aid measures suggest rinsing immediately with plenty of water for at least 15 minutes and seeking medical attention, which is a standard precaution.

Authoritative Protocols: OECD Guidelines 404 (Skin) and 405 (Eye)

These guidelines emphasize a tiered or sequential testing strategy to minimize animal use.^[2] ^[15] The process begins with a weight-of-the-evidence analysis, considering existing data, structure-activity relationships, and physicochemical properties like strong acidity or alkalinity. ^[2]^[15] If data is insufficient, validated in vitro or ex vivo tests are recommended before any in vivo testing is considered.^[2]^[16]

Experimental Protocol: OECD 404 (Acute Dermal Irritation/Corrosion)

- Animal Model: The albino rabbit is the recommended species due to its well-characterized and sensitive skin.^[17]^[18]
- Application: A single dose (0.5 mL of liquid or 0.5 g of solid) is applied to a small patch of shaved skin (approx. 6 cm²).^[18] An untreated area of skin serves as a control.
- Exposure: The test substance is held in contact with the skin for a 4-hour period.^[18]
- Observation: The skin is examined for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.^[18] Observations continue for 14 days to assess the reversibility of any effects.^[18]
- Scoring: Skin reactions are graded using a standardized scoring system.^[2] If the damage is irreversible, the substance is classified as corrosive. If reversible, it is classified as an irritant.

Experimental Protocol: OECD 405 (Acute Eye Irritation/Corrosion)

- Animal Model: Healthy, young adult albino rabbits are used.^[15]
- Procedure: The test is initiated using a single animal. The test substance is instilled into the conjunctival sac of one eye, while the other eye serves as a control.^[1]^[5]

- Pain Management: To refine the method and reduce animal distress, the use of topical anesthetics and systemic analgesics is strongly recommended.[1][19]
- Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[20] The cornea, iris, and conjunctiva are evaluated and scored based on a standardized system. The observation period can extend up to 21 days to determine the reversibility of the effects.[15][20]
- Confirmatory Test: If a corrosive or severe irritant effect is not observed in the first animal, the result may be confirmed in up to two additional animals.[5]

The logical relationship of this sequential testing is a core component of its trustworthiness, ensuring that animals are only used when absolutely necessary.

Caption: Sequential testing workflow for eye irritation (based on OECD 405).

Skin Sensitization

This endpoint assesses the potential of a substance to induce an allergic skin reaction after repeated exposure.

Data Availability for **Ethyl 4-methoxyphenylacetate**:

- No specific study data found.

Authoritative Protocol: OECD Test Guideline 406 (Skin Sensitization)

This guideline describes two primary methods: the Guinea Pig Maximization Test (GPMT) and the Buehler Test.[7][21] The guinea pig has historically been the model of choice for these assays.[7]

Experimental Protocol: OECD 406 (GPMT Method)

- Induction Phase: This phase aims to induce an immune response.
 - Intradermal Injection: A group of at least 10 guinea pigs receives intradermal injections of the test substance, both with and without an adjuvant (Freund's Complete Adjuvant, FCA)

to enhance the immune response.[21] A control group of at least 5 animals is also used. [21]

- Topical Application: One week later, the same skin area is treated with a topical application of the test substance.
- Rest Period: A 10-14 day rest period follows, allowing for the development of a potential allergic state.[21]
- Challenge Phase: All test and control animals are challenged with a topical application of the test substance at a non-irritating concentration on a fresh skin site.
- Observation and Scoring: The challenge sites are observed for skin reactions (erythema and edema) at 24 and 48 hours.[8] The incidence and severity of the reactions in the test group are compared to the control group. A substance is classified as a sensitizer if a significantly higher response is seen in the test animals.

Mutagenicity

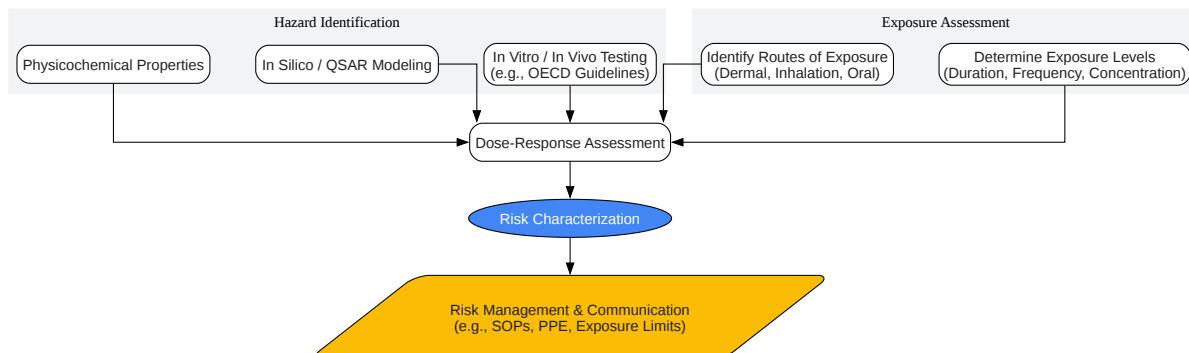
Mutagenicity testing screens for substances that can cause mutations in the genetic material (DNA).

Data Availability for **Ethyl 4-methoxyphenylacetate**:

- No specific study data found.

Authoritative Protocol: OECD Test Guideline 471 (Bacterial Reverse Mutation Test)

Commonly known as the Ames test, this is the most widely used initial screen for mutagenic potential. It serves as a core component of safety assessment for regulatory agencies worldwide.[22]


Experimental Protocol: OECD 471 (Ames Test)

- Principle: The test uses several strains of bacteria (*Salmonella typhimurium* and *Escherichia coli*) that have been engineered with mutations in the genes required to synthesize an essential amino acid (e.g., histidine or tryptophan).[23] These bacteria cannot grow on a

medium lacking this amino acid. A mutagen can cause a secondary mutation that reverses the original mutation, allowing the bacteria to grow. This event is called a "reversion."

- **Metabolic Activation:** Because many chemicals only become mutagenic after being metabolized by the liver, the test is performed both with and without an exogenous metabolic activation system (S9 fraction, derived from rat liver homogenates).
- **Procedure:**
 - The bacterial strains are exposed to the test substance at various concentrations, with and without the S9 mix.[\[23\]](#)
 - Two methods are common: the plate incorporation method and the pre-incubation method. [\[23\]](#)
 - The treated bacteria are plated onto a minimal agar medium that lacks the essential amino acid.[\[23\]](#)
- **Incubation and Scoring:** The plates are incubated for 2-3 days.[\[23\]](#) The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates.
- **Interpretation:** A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies above a defined threshold (typically a two- to three-fold increase over the background).

This bacterial assay is a highly trusted and self-validating system because of its use of multiple strains (which detect different types of mutations), inclusion of metabolic activation, and clear, quantifiable endpoint (colony growth).

[Click to download full resolution via product page](#)

Caption: General workflow for chemical risk assessment.

Handling, Storage, and Emergency Procedures

Given the GHS classification as a flammable liquid, rigorous safety protocols are essential when handling **Ethyl 4-methoxyphenylacetate**.

- Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood. Use explosion-proof electrical and lighting equipment.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.

- Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.
- Respiratory Protection: Not typically required with adequate ventilation, but if vapors or mists are generated, a suitable respirator should be used.
- Handling: Keep away from heat, sparks, and open flames. Ground and bond containers during transfer to prevent static discharge. Use non-sparking tools. Avoid contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
- Spill Response: Remove all sources of ignition. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
 - Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
 - Ingestion: Do not induce vomiting. Clean mouth with water and seek immediate medical attention.

Conclusion

Ethyl 4-methoxyphenylacetate is classified as a Category 3 flammable liquid, which dictates the primary handling and storage precautions. While a comprehensive, substance-specific toxicological dataset is not publicly available, this guide provides the necessary framework for its safe handling and for understanding how its potential hazards would be evaluated according

to rigorous, internationally accepted scientific standards. For researchers and drug development professionals, an understanding of these OECD testing guidelines is paramount. It provides the logic for interpreting existing safety data and for designing future studies, ensuring both scientific integrity and the highest standards of laboratory safety.

References

- National Center for Biotechnology Information (2023). PubChem Substance Record for SID 126154621, **Ethyl 4-methoxyphenylacetate**.
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 84174, **Ethyl 4-methoxyphenylacetate**.
- The Good Scents Company (2023).
- OECD (2001). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing. [\[Link\]](#)
- Charles River Laboratories (2023).
- IVAMI (2023). In vivo Eye Irritation / Serious Eye Damage Test (OECD 405: 2023). [\[Link\]](#)
- Analytice (2021). Reverse mutation test on bacteria according to OECD 471. [\[Link\]](#)
- CPT Labs (2023). Ames Mutagenicity Testing (OECD 471). [\[Link\]](#)
- OECD (2002). Test No. 405: Acute Eye Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing. [\[Link\]](#)
- Analytice (2023). OECD N°404 : Laboratory skin irritant/corrosive test. [\[Link\]](#)
- OECD (2002). Test No. 404: Acute Dermal Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing. [\[Link\]](#)
- SlideShare (2023). ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL. [\[Link\]](#)
- ResearchGate (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [\[Link\]](#)
- Nucro-Technics (2024).
- National Toxicology Program (1987). OECD Test Guideline 401 - Acute Oral Toxicity. [\[Link\]](#)
- SlideShare (2023). Acute Toxicity by OECD Guidelines. [\[Link\]](#)
- OECD (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing. [\[Link\]](#)
- The Good Scents Company (2023).
- Genes and Environment (2020).
- ChemBK (2024). Ethyl 2-(4-methoxyphenyl)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Ethyl 4-methoxyphenylacetate, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. nucro-technics.com [nucro-technics.com]
- 6. chembk.com [chembk.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. ethyl 4-methoxyphenyl acetate, 14062-18-1 [thegoodsentscompany.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 18. Test No. 404: Acute Dermal Irritation/Corrosion - OECD - Google Books [books.google.com.pk]
- 19. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 20. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 21. nucro-technics.com [nucro-technics.com]
- 22. d-nb.info [d-nb.info]
- 23. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- To cite this document: BenchChem. [Ethyl 4-methoxyphenylacetate safety and hazards]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b079338#ethyl-4-methoxyphenylacetate-safety-and-hazards\]](https://www.benchchem.com/product/b079338#ethyl-4-methoxyphenylacetate-safety-and-hazards)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com